1-Amino-3-chloropropan-2-ol hydrochloride
Overview
Description
1-Amino-3-chloropropan-2-ol hydrochloride is an organic compound with the molecular formula C3H9Cl2NO. It is a white crystalline solid that is soluble in water, ethanol, and ether. This compound is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
Target of Action
1-Amino-3-chloropropan-2-ol hydrochloride is a biochemical compound used in proteomics research .
Biochemical Pathways
As a biochemical used in proteomics research , it may be involved in various biochemical reactions, but the exact pathways and their downstream effects require further investigation.
Result of Action
It is known to be an antifertility agent , suggesting it may have effects on reproductive cells or hormones.
Action Environment
It is generally recommended to store the compound at room temperature in an inert atmosphere for stability .
Biochemical Analysis
Biochemical Properties
1-Amino-3-chloropropan-2-ol hydrochloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as a substrate for certain aminotransferases, which catalyze the transfer of amino groups from amino acids to keto acids. Additionally, this compound can inhibit the activity of specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under inert atmospheric conditions and room temperature . It can degrade over time, especially when exposed to light and moisture. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain metabolic processes and improve cellular function. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular homeostasis. Studies have shown that the threshold for toxic effects varies depending on the species and the specific metabolic pathways involved .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by aminotransferases, which convert it into other amino-containing compounds. Additionally, this compound can interact with cofactors such as pyridoxal phosphate, influencing the activity of enzymes involved in amino acid metabolism. The presence of this compound can also affect the levels of various metabolites, thereby altering the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution. For instance, this compound can be transported across cell membranes by amino acid transporters, which recognize its amino group. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it can be localized to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, this compound can be transported to the nucleus, where it can influence gene expression by interacting with nuclear proteins and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3-chloropropan-2-ol hydrochloride can be synthesized through various methods. One common method involves the reaction of 2-propanol with trichloroacetonitrile to form 2-chloropropan-1-amine hydrochloride, which is then reacted with ammonia to yield this compound . Another method involves the reaction of 1-amino-3-chloropropan-2-ol with hydrochloric acid under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of inert atmospheres and controlled temperatures to ensure the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-chloropropan-2-ol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation and Reduction Reactions: The amino and hydroxyl groups can participate in oxidation and reduction reactions, leading to the formation of various products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and other nucleophiles. These reactions typically occur under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to oxidize the compound.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives, depending on the nucleophile used.
Oxidation Reactions: Products include oxidized forms of the compound, such as aldehydes or carboxylic acids.
Scientific Research Applications
1-Amino-3-chloropropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including drugs used to treat infections and other medical conditions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-chloropropan-2-ol: The parent compound without the hydrochloride group.
2-Amino-3-chloropropanol: A structural isomer with different chemical properties.
3-Chloro-1,2-propanediol: Another related compound with similar functional groups.
Uniqueness
1-Amino-3-chloropropan-2-ol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry .
Properties
IUPAC Name |
1-amino-3-chloropropan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO.ClH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPJBHYNOFIAPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3920-12-5 (Parent) | |
Record name | 1-Amino-3-chloro-2-propanol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062037461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30956309 | |
Record name | 1-Amino-3-chloropropan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62037-46-1, 34839-12-8 | |
Record name | 2-Propanol, 1-amino-3-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62037-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanol, 1-amino-3-chloro-, hydrochloride, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-3-chloro-2-propanol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062037461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-3-chloropropan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-3-chloropropan-2-olhydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.603 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-AMINO-3-CHLORO-2-PROPANOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J12B4S8T1V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the absolute configuration of 1-amino-3-chloropropan-2-ol hydrochloride?
A1: Determining the absolute configuration of chiral molecules like this compound is crucial because enantiomers (mirror image isomers) can exhibit different biological activities. [] This difference in activity can have significant implications in pharmaceutical research, where the biological activity and potential therapeutic applications of a drug often depend on its three-dimensional structure. By establishing the absolute configuration, researchers can better understand the relationship between the structure and activity of this compound and its potential derivatives.
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